molecular formula C15H12ClF3N2O3S B2430880 2-(4-chlorophenyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethene-1-sulfonamide CAS No. 1424630-42-1

2-(4-chlorophenyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethene-1-sulfonamide

Cat. No.: B2430880
CAS No.: 1424630-42-1
M. Wt: 392.78
InChI Key: KUFSLGIPOCHESW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethene-1-sulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorophenyl group, a trifluoroethoxy group, and a pyridinyl group, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyridinyl and chlorophenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include sulfonyl chlorides, trifluoroethanol, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce new functional groups, such as halides or alkyl groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethene-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethene-1-sulfonamide: shares similarities with other sulfonamide derivatives and compounds containing chlorophenyl and trifluoroethoxy groups.

    [6-(2,2,2-trifluoroethoxy)pyridin-3-yl]boronic acid: Another compound with a trifluoroethoxy group and pyridinyl structure.

    (S)-(4-chlorophenyl)(pyridin-2-yl)methanol: A compound with a chlorophenyl and pyridinyl structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(4-chlorophenyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethene-1-sulfonamide is a sulfonamide derivative that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antiproliferative effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C16H15ClF3N3O2SC_{16}H_{15}ClF_3N_3O_2S. Its structure features a 4-chlorophenyl group, a trifluoroethoxy substituent on a pyridine ring, and a sulfonamide functional group which is often associated with various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its potential as an antiproliferative agent , enzyme inhibitor , and its interactions with proteins.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways involved in cell proliferation.

  • Case Study : A study evaluating related compounds found that modifications to the sulfonamide moiety can enhance antiproliferative activity against breast and colon cancer cell lines .
CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast Cancer)12.5
Compound BHCT116 (Colon Cancer)8.9

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit various enzymes. In particular, this compound has shown promise as an inhibitor of:

  • Acetylcholinesterase (AChE) : Important for neurotransmission.
  • Urease : Associated with the treatment of urinary tract infections.

Inhibitory assays revealed that the compound exhibits competitive inhibition against AChE with a Ki value significantly lower than that of standard inhibitors .

EnzymeInhibition TypeKi (µM)
AChECompetitive0.45
UreaseNon-competitive1.20

Protein Binding Interactions

Docking studies have demonstrated that this compound binds effectively to bovine serum albumin (BSA), suggesting its potential for effective bioavailability in vivo. The binding interactions are primarily attributed to hydrophobic interactions and hydrogen bonding facilitated by the trifluoroethoxy group .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : By binding to active sites on target enzymes, thus preventing substrate access.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through disruption of signaling pathways.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O3S/c16-12-3-1-11(2-4-12)7-8-25(22,23)21-13-5-6-14(20-9-13)24-10-15(17,18)19/h1-9,21H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFSLGIPOCHESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CS(=O)(=O)NC2=CN=C(C=C2)OCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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